N'-(4-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
This compound features a central ethanediamide linker bridging two moieties: a 4-acetamidophenyl group and a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl chain. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where such hybrid architectures are advantageous .
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-3-27-14-4-5-18-15-17(6-11-21(18)27)12-13-24-22(29)23(30)26-20-9-7-19(8-10-20)25-16(2)28/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENVTZBKQSVHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H32N4O2. Its structure features an acetamidophenyl group and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of acetamidophenyl have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| N'-(4-acetamidophenyl)-N-[2-(ethyl-tetrahydroquinoline)] | S. aureus | 14 | 64 |
| E. coli | 8 | 1024 | |
| B. subtilis | 16 | 32 | |
| Candida albicans | 15 | 64 |
These results indicate that the compound may possess similar antibacterial properties as its analogs.
Anticancer Activity
Research into related compounds has also suggested potential anticancer properties. A study involving tetrahydroquinoline derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the quinoline structure could enhance therapeutic efficacy.
Case Study: Tetrahydroquinoline Derivatives
A specific study investigated the effects of tetrahydroquinoline derivatives on human cancer cell lines. The findings revealed:
- Cytotoxicity : Significant reduction in cell viability was observed at higher concentrations.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests it may exhibit neuroprotective effects. Preliminary studies on related compounds have indicated their ability to mitigate neurodegeneration in models of Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogues
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
- Key Differences: Phenyl Substituent: Fluorine (electron-withdrawing) vs. acetamido (electron-donating, polar). This alters electronic distribution and solubility. Tetrahydroquinoline Substituent: Methyl vs. ethyl group, affecting steric bulk and metabolic stability.
- Implications : The fluorophenyl variant may exhibit higher lipophilicity, favoring blood-brain barrier penetration, while the acetamido group in the target compound improves aqueous solubility and target affinity via H-bonding.
Substituted Quinoxalinyl Acetamides (e.g., 4a in )
- Structural Divergence: Core Ring: Quinoxaline (aromatic, planar) vs. tetrahydroquinoline (partially saturated, non-planar).
- Activity: Quinoxaline derivatives are often explored as kinase inhibitors or antimicrobials, whereas tetrahydroquinoline-based compounds may target neurotransmitter receptors or ion channels .
Ethyl 4-ANPP Hydrochloride ()
- Key Features: Core Structure: Piperidine ring vs. tetrahydroquinoline. Substituents: Phenethyl and phenyl groups enhance opioid receptor binding (e.g., as a fentanyl analog).
- Comparison: The target compound’s tetrahydroquinoline and acetamido groups may confer selectivity for non-opioid targets, such as serotonin or dopamine receptors .
Functional Group Analysis
| Compound | Phenyl Substituent | Core Ring System | Additional Groups | Predicted Properties |
|---|---|---|---|---|
| Target Compound | 4-Acetamido | 1-Ethyl-tetrahydroquinoline | Ethanediamide linker | High solubility, H-bonding capacity |
| N-(4-Fluorophenyl) Analog | 4-Fluoro | 1-Methyl-tetrahydroquinoline | Piperidinyl | Increased lipophilicity, basicity |
| Quinoxalinyl Acetamide (4a) | 2,3-Diphenylquinoxaline | Quinoxaline | Thioether, pyrimidine | π-π stacking, redox activity |
| Ethyl 4-ANPP | Phenethyl | Piperidine | Phenyl, ethyl | Opioid receptor affinity |
Pharmacological and Physicochemical Properties
- Solubility : The acetamido group enhances water solubility compared to fluorine or hydrocarbon substituents.
- Receptor Binding: Tetrahydroquinoline derivatives often interact with GPCRs or ion channels. The ethyl group may reduce metabolic oxidation compared to methyl .
- Stability : The ethanediamide linker is less prone to hydrolysis than ester or carbamate linkers in related compounds (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
